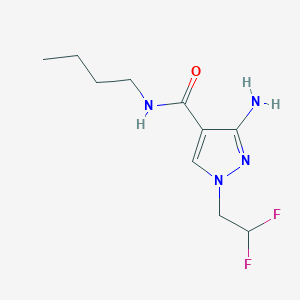![molecular formula C12H17ClN4O B11744703 1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'-one hydrochloride](/img/structure/B11744703.png)
1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’-one hydrochloride is a complex heterocyclic compound It features a spiro linkage, which is a unique structural motif where two rings are connected through a single atom
Preparation Methods
The synthesis of 1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’-one hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperidine and pyrido[2,3-d]pyrimidin] intermediates. These intermediates are then subjected to a spirocyclization reaction under specific conditions to form the spiro compound.
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions to improve yield and reduce production costs. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and dichloromethane .
Chemical Reactions Analysis
1’-Methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’-one hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Major products formed from these reactions include various derivatives that retain the spiro structure but have different functional groups attached, which can significantly alter their chemical and biological properties.
Scientific Research Applications
1’-Methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological assays to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’-one hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to 1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’-one hydrochloride include other spiro compounds and heterocyclic molecules with similar structural motifs. Some examples are:
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: This compound also features a spiro linkage and has shown potential in anticancer research.
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one: Another spiro compound with applications in medicinal chemistry.
The uniqueness of 1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-pyrido[2,3-d]pyrimidin]-4’-one hydrochloride lies in its specific structural arrangement and the potential for diverse chemical modifications, which can lead to a wide range of biological activities.
Properties
Molecular Formula |
C12H17ClN4O |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
1-methylspiro[3H-pyrido[2,3-d]pyrimidine-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C12H16N4O.ClH/c1-16-10-9(3-2-6-14-10)11(17)15-12(16)4-7-13-8-5-12;/h2-3,6,13H,4-5,7-8H2,1H3,(H,15,17);1H |
InChI Key |
VJPIIYFYLUJQEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=O)NC13CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11744628.png)
![Ethyl 3-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-yl)-3-oxopropanoate](/img/structure/B11744630.png)


![(6R,7S)-6-hydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-5-one](/img/structure/B11744638.png)

![3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11744643.png)
![2-({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11744650.png)
![N-[(2,3-difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11744658.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11744675.png)


